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Introduction

Chromatin Immunoprecipitation (ChlP) is a powerful and widely used technique to investigate
the interaction between proteins and DNA in their native chromatin context.[1][2][3][4] A
significant challenge in ChIP assays is the often low yield of immunoprecipitated DNA, which
can be in the picogram to nanogram range.[5] This is particularly true when studying proteins
with low abundance or transient DNA interactions.[1] To overcome this limitation and ensure the
guantitative recovery of these small amounts of DNA during the final precipitation step, an inert
carrier molecule is often employed. Linear polyacrylamide (LPA) has emerged as a highly
effective and advantageous carrier for this purpose.[6][7][8]

Advantages of Linear Polyacrylamide as a Carrier

Linear polyacrylamide is a synthetic polymer that acts as a co-precipitant, facilitating the
precipitation of minute quantities of nucleic acids from dilute solutions.[7][9][10] Its use in the
DNA purification stage of ChIP assays offers several distinct advantages over other carriers like
tRNA or glycogen:

 Inert Nature: LPA is chemically synthesized and does not interfere with downstream
enzymatic reactions such as PCR, ligation, or restriction enzyme digestion.[11][12] Unlike
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tRNA, it is not a substrate for enzymes like polynucleotide kinase.[6]

» Nuclease-Free: Being a synthetic product, LPA is free from any contaminating nucleases
(DNases and RNases) or nucleic acids that could degrade the precious ChIP DNA sample or
interfere with subsequent analyses.[7][9]

o High Purity: The use of LPA eliminates the risk of introducing trace contaminants that can be
present in biological carriers like glycogen (derived from oysters) or yeast tRNA.[7][9]

o Enhanced Recovery: LPA facilitates the complete recovery of picogram amounts of DNA
fragments larger than 20 base pairs, which might otherwise be lost during ethanol
precipitation.[6] This is crucial for the success of downstream applications like gPCR and
next-generation sequencing.

 Visible Pellet: The addition of LPA results in a more substantial and visible pellet after
centrifugation, which aids in careful handling and reduces the risk of accidental aspiration
and loss of the DNA sample.[9]

» No Spectrophotometric Interference: LPA does not absorb at 260 nm or 280 nm, thus it does
not interfere with the spectrophotometric quantification of the purified DNA.[7][10]

Mechanism of Action

During ethanol precipitation, the presence of cations (e.g., from sodium acetate) neutralizes the
negative charges of the DNA's phosphate backbone, reducing its hydrophilicity.[7] Ethanol then
displaces the hydration shell around the DNA, causing it to precipitate out of solution.[7] When
DNA concentrations are very low, the formation of a precipitate is inefficient. Linear
polyacrylamide, with its long, uncharged polymer chains, forms a matrix that entraps the DNA
molecules, effectively "carrying" them out of solution and facilitating the formation of a pellet
upon centrifugation.[13][14]

Applications in ChIP

The primary application of LPA in ChIP is during the final DNA purification step after the elution
of the protein-DNA complexes from the antibody-bead conjugate and the reversal of cross-
links. The small fragments of DNA (~150-500 bp) that are the target of ChIP analysis are
particularly susceptible to loss during precipitation, making the use of a carrier like LPA highly
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recommended.[3] Its use has been shown to improve the efficiency of isolating sheared DNA
molecules in ChlIP experiments.[8]

Quantitative Data Summary

While direct side-by-side quantitative comparisons in a single ChlP experiment are not readily
available in the surveyed literature, the efficiency of LPA in precipitating low amounts of DNA is
well-documented. The following table summarizes the expected DNA recovery with and without
a carrier, based on general nucleic acid precipitation principles that are directly applicable to
the final step of a ChIP assay.

. Starting DNA Expected Recovery
Carrier . Notes
Amount Efficiency

For DNA
concentrations below
50 ng/mL,

) o precipitation is often

None Picogram levels Low to negligible o

not quantitative, and
the pellet may be
invisible, leading to

unreliable recovery.[9]

LPA has been shown
to enable the
complete recovery of
DNA fragments larger
than 20 base pairs,

Linear Polyacrylamide ) even at picogram

Picogram levels Complete recovery )

(LPA) concentrations.[6] The
typical final
concentration used is
10-20 pg per
precipitation.[6][11]
[12]
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The DNA yields in ChIP assays are highly variable and depend on factors such as the cell type,
the abundance of the target protein, and the antibody's quality, typically ranging from 5 to 50 ng
in total.[5]

Experimental Protocols
Preparation of Linear Polyacrylamide (LPA) Stock
Solution (5 mg/mL)

This protocol is adapted from Gaillard and Strauss (1990).[6]

Materials:

Acrylamide (molecular biology grade, do not use bis-acrylamide)
e Tris-HCI, pH 7.8

e Sodium Acetate (NaOAc)

e EDTA

o Ammonium persulfate (APS), 10% (w/v) solution (prepare fresh)
e N,N,N',N'-Tetramethylethylenediamine (TEMED)

o Ethanol (95% or 100%)

Nuclease-free water

Procedure:

e In a 50 mL conical tube, prepare a 5% acrylamide solution by dissolving 2.5 g of acrylamide
in a final volume of 50 mL containing 40 mM Tris-HCI (pH 7.8), 20 mM Sodium Acetate, and
1 mM EDTA.

 To initiate polymerization, add 1/100 volume of 10% APS (e.g., 500 pL for a 50 mL solution)
and 1/1000 volume of TEMED (e.g., 50 pL for a 50 mL solution).
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Mix gently by inversion and allow the polymerization to proceed at room temperature for 30-
60 minutes, or until the solution becomes viscous.[15]

Precipitate the polymerized linear polyacrylamide by adding 2.5 volumes of 95% or 100%
ethanol (e.g., 125 mL for a 50 mL solution). A white polymer clump will form.[16]

Mix well and centrifuge at 10,000 x g for 10 minutes to pellet the LPA.[15]

Carefully decant the supernatant. Wash the pellet with 70% ethanol to remove
unpolymerized acrylamide and other salts.

Centrifuge again at 10,000 x g for 5 minutes. Carefully remove all of the supernatant and air-
dry the pellet for 10-15 minutes. Do not over-dry.

Resuspend the LPA pellet in nuclease-free water to achieve a final concentration of 5
mg/mL. This may require overnight shaking to fully dissolve the polymer.[11]

Store the LPA solution in aliquots at -20°C. The solution is stable for several years.[6][15]

Using Linear Polyacrylamide in the Final DNA
Precipitation Step of a ChiIP Assay

This protocol outlines the steps following the elution and reverse cross-linking of the ChlP DNA.

Materials:

Eluted and reverse-cross-linked ChlP DNA sample

Linear Polyacrylamide (LPA) stock solution (e.g., 5 mg/mL)
3 M Sodium Acetate (NaOAc), pH 5.2

100% Ethanol, ice-cold

70% Ethanol, ice-cold

Nuclease-free water or TE buffer for final resuspension
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Procedure:

e To your aqueous ChIP DNA sample (typically in a volume of 100-500 pL), add 1/10 volume
of 3 M Sodium Acetate (pH 5.2).

e Add 1-2 pL of the 5 mg/mL LPA stock solution to achieve a final amount of 5-10 pg of LPA.[9]
Some protocols recommend up to 20 pg.[6][12] Mix gently by vortexing.

e Add 2.5 to 3 volumes of ice-cold 100% ethanol.
e Mix thoroughly by inverting the tube several times until the solution is homogeneous.

 Incubate the mixture to precipitate the DNA-LPA complex. This can be done at -20°C for at
least 1 hour or at -80°C for 30 minutes.[6]

o Centrifuge the sample at maximum speed (212,000 x g) in a microcentrifuge at 4°C for 15-30
minutes to pellet the DNA.

o Carefully aspirate and discard the supernatant without disturbing the pellet. The LPA pellet
should be visible but may not adhere tightly to the tube wall, so caution is advised.[11][12]

o Gently add 500 pL of ice-cold 70% ethanol to wash the pellet. This step removes residual
salts.

e Centrifuge at maximum speed for 5-10 minutes at 4°C.
o Carefully remove the supernatant completely.

 Air-dry the pellet for 5-10 minutes at room temperature. Ensure all ethanol has evaporated,
as it can inhibit downstream enzymatic reactions.

» Resuspend the purified DNA pellet in a suitable volume (e.g., 20-50 pL) of nuclease-free
water or TE buffer.

Visualizations

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


http://www.genelink.com/Literature/ps/PS40-5132_PptionSoln_Ver3.3.pdf
https://academic.oup.com/nar/article-pdf/18/2/378/28664268/18-2-378.pdf
http://mullinslab.microbiol.washington.edu/protocols/microarrays/960-Preparation-of-Linear-Acrylamide
https://academic.oup.com/nar/article-pdf/18/2/378/28664268/18-2-378.pdf
https://www.uvm.edu/~tpdelane/lab/protocols/LinearPolyAcryl.htm
http://mullinslab.microbiol.washington.edu/protocols/microarrays/960-Preparation-of-Linear-Acrylamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1166385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Chromatin Immunoprecipitation (ChIP) Workflow with
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Caption: Workflow of a ChIP assay highlighting the integration of LPA.
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Caption: Advantages of LPA for ChIP DNA purification.

References

¢ 1. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChiP) Assays |
Thermo Fisher Scientific - KR [thermofisher.com]

¢ 2. Optimized protocols for chromatin immunoprecipitation of exogenously expressed epitope-
tagged proteins - PMC [pmc.ncbi.nim.nih.gov]

e 3. Chromatin Immunoprecipitation (ChIP): The Complete Guide [antibodies.com]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1166385?utm_src=pdf-body-img
https://www.benchchem.com/product/b1166385?utm_src=pdf-body-img
https://www.thermofisher.com/kr/ko/home/life-science/antibodies/antibodies-learning-center/antibodies-resource-library/antibody-application-notes/step-by-step-guide-successful-chip-assays.html
https://www.thermofisher.com/kr/ko/home/life-science/antibodies/antibodies-learning-center/antibodies-resource-library/antibody-application-notes/step-by-step-guide-successful-chip-assays.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9876949/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9876949/
https://www.antibodies.com/applications/chromatin-immunoprecipitation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1166385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

. merckmillipore.com [merckmillipore.com]

. researchgate.net [researchgate.net]

. academic.oup.com [academic.oup.com]

. Linear Polyacrylamide as a Carrier Molecule during Alcohol Precipitation [biosyn.com]

. dergipark.org.tr [dergipark.org.tr]

°
© (0] ~ [o2] ol H

. genelink.com [genelink.com]
¢ 10. lumiprobe.com [lumiprobe.com]
e 11. Linear polyacrylamide Prep [uvm.edu]

e 12. Preparation of Linear Acrylamide | Mullins Molecular Retrovirology Lab
[mullinslab.microbiol.washington.edu]

e 13. researchgate.net [researchgate.net]

e 14. Selective precipitation of RNA with linear polyacrylamide - PubMed
[pubmed.ncbi.nim.nih.gov]

e 15. Silica based DNA purification [herpesvirus.tripod.com]
e 16. repository.ubn.ru.nl [repository.ubn.ru.nl]

 To cite this document: BenchChem. [Application Notes: The Use of Linear Polyacrylamide
(LPA) in Chromatin Immunoprecipitation (ChiP) Assays]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1166385#linear-polyacrylamide-use-in-
chromatin-immunoprecipitation-chip-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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